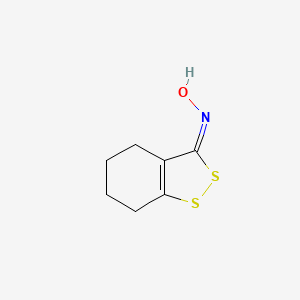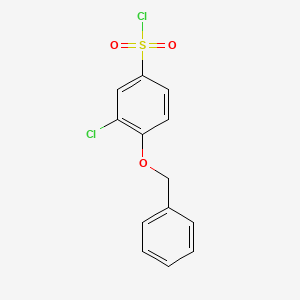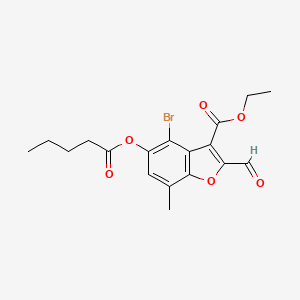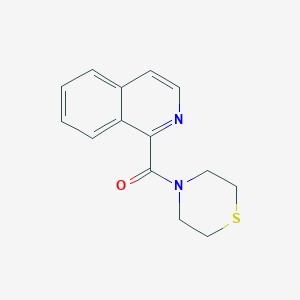
Isoquinolin-1-YL-thiomorpholin-4-YL-methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoquinolin-1-YL-thiomorpholin-4-YL-methanone, referred to as ITM, is an organic compound belonging to the class of heterocyclic compounds. It is a colorless, crystalline solid with a molecular weight of 336.47 g/mol. ITM is a versatile compound that has been used in a variety of scientific research applications, including drug design and development, biochemistry, and physiology. ITM is also of interest due to its potential therapeutic and pharmacological activities.
科学的研究の応用
ITM has been used in a variety of scientific research applications, including drug design and development, biochemistry, and physiology. ITM has been used to study the structure-activity relationship of various drugs, as well as to investigate the mechanisms of action of various drugs. ITM has also been used to study the effects of various drugs on the human body, including the effects on the brain, heart, and other organs.
作用機序
The mechanism of action of ITM is not fully understood. However, it is believed to act as an agonist of the serotonin receptor 5-HT2A, as well as a partial agonist of the serotonin receptor 5-HT2C. ITM is also believed to act as an antagonist of the dopamine receptor D2. These mechanisms are believed to be responsible for the therapeutic and pharmacological activities of ITM.
Biochemical and Physiological Effects
ITM has been shown to have a variety of biochemical and physiological effects. In animal studies, ITM has been shown to reduce anxiety and depression-like behavior. ITM has also been shown to have anti-inflammatory and analgesic effects, as well as anticonvulsant and neuroprotective effects. In addition, ITM has been shown to have anti-cancer effects, as well as anti-diabetic and anti-obesity effects.
実験室実験の利点と制限
ITM is a versatile compound that has a variety of advantages for lab experiments. ITM is relatively easy to synthesize, and its effects can be easily studied in a variety of lab experiments. Furthermore, ITM is relatively stable, and can be stored for a long period of time without significant degradation. However, ITM is also limited in its applications, as it is not suitable for studies involving large numbers of animals or human subjects.
将来の方向性
There are a variety of potential future directions for research involving ITM. First, further studies are needed to elucidate the exact mechanisms of action of ITM and its effects on the human body. Second, further studies are needed to explore the potential therapeutic and pharmacological applications of ITM. Third, further studies are needed to explore the potential of ITM for drug design and development. Fourth, further studies are needed to explore the potential of ITM for the treatment of various diseases and disorders. Finally, further studies are needed to explore the potential of ITM as a dietary supplement or nutraceutical.
合成法
ITM is typically synthesized via a multi-step process starting with the reaction of isocyanide with thiomorpholine in the presence of a base. This reaction yields a cyclic urea, which is then reacted with ethyl acetoacetate and anhydrous aluminum chloride to form the desired ITM.
特性
IUPAC Name |
isoquinolin-1-yl(thiomorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c17-14(16-7-9-18-10-8-16)13-12-4-2-1-3-11(12)5-6-15-13/h1-6H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCWWPQIMFNADH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=NC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592317 |
Source


|
| Record name | (Isoquinolin-1-yl)(thiomorpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinolin-1-YL-thiomorpholin-4-YL-methanone | |
CAS RN |
864685-18-7 |
Source


|
| Record name | (Isoquinolin-1-yl)(thiomorpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

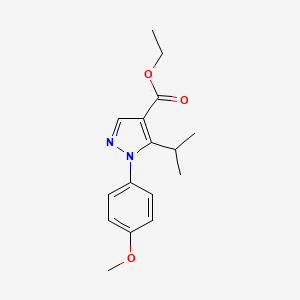

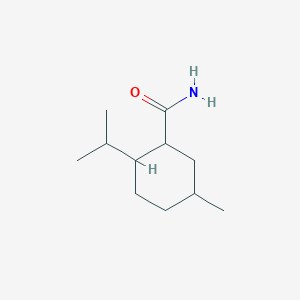
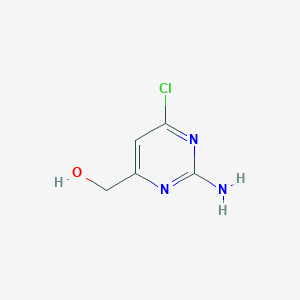

![1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6612066.png)
